BOC-O-BENZYL-D-THREONINOL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(2S,3S)-1-hydroxy-3-phenylmethoxybutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4/c1-12(20-11-13-8-6-5-7-9-13)14(10-18)17-15(19)21-16(2,3)4/h5-9,12,14,18H,10-11H2,1-4H3,(H,17,19)/t12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDBGDZAKNELGW-JSGCOSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](CO)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BOC-O-BENZYL-D-THREONINOL chemical properties and structure

An In-Depth Technical Guide to BOC-O-BENZYL-D-THREONINOL: Properties, Synthesis, and Applications

Introduction

N-tert-Butoxycarbonyl-O-benzyl-D-threoninol, commonly abbreviated as this compound or Boc-D-Thr(Bzl)-ol, is a chiral amino alcohol of significant value in synthetic organic chemistry. As a derivative of the non-proteinogenic D-threonine, it serves as a crucial building block, particularly in the fields of peptide synthesis and pharmaceutical development. Its structure is defined by two key protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group on the amine and the hydrogenolysis-labile benzyl (Bzl) group on the side-chain hydroxyl. This dual-protection scheme provides the necessary stability and selective reactivity that are essential for constructing complex, stereochemically defined molecules.[1][2]

This guide provides an in-depth analysis of the chemical properties, structure, synthesis, and core applications of this compound, tailored for researchers and professionals in drug discovery and development.

Part 1: Molecular Structure and Physicochemical Properties

The molecular architecture of this compound is fundamental to its utility. The compound possesses two stereocenters with a defined (2S, 3S) configuration, inherited from its parent amino acid, D-threonine.[3][4] The bulky Boc group shields the nucleophilic amine, while the benzyl ether protects the side-chain hydroxyl from undesired reactions, such as O-acylation, during synthetic manipulations.[5]

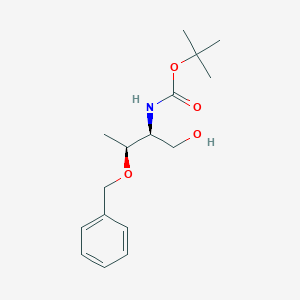

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 168034-31-9 | [2][6][7][] |

| Molecular Formula | C₁₆H₂₅NO₄ | [2][7] |

| Molecular Weight | 295.36 g/mol | [7] |

| IUPAC Name | tert-butyl N-[(2S,3S)-1-hydroxy-3-phenylmethoxybutan-2-yl]carbamate | [3] |

| Appearance | Oil or pale yellow liquid | [7] |

| Purity | ≥98.5% (HPLC) | [2][] |

| Density | 1.089 g/mL | [] |

| Boiling Point | 449.0 °C at 760 mmHg | [] |

| Optical Rotation | [α]²⁰/D = -12 ± 2° (c=1 in Methanol) | [7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [9] |

| Storage | 2-8 °C, Sealed in a dry environment | [2][] |

Part 2: Characterization and Spectral Analysis

While experimental spectra for this compound are not widely published, its structure can be reliably confirmed using standard analytical techniques. The expected spectral characteristics can be predicted based on its functional groups and data from closely related structures, such as its carboxylic acid precursor, Boc-D-Thr(Bzl)-OH.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for structural elucidation.[11] Spectra are typically recorded in deuterated chloroform (CDCl₃).

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.35 - 7.25 | Multiplet | 5H | Phenyl H (Bzl) | Aromatic protons of the benzyl group.[10] |

| ~ 5.0 - 4.8 | Doublet | 1H | NH (Boc) | Amide proton coupled to the α-proton. |

| ~ 4.60 - 4.40 | AB quartet or s | 2H | -O-CH₂ -Ph (Bzl) | Diastereotopic benzylic protons adjacent to the chiral center.[10] |

| ~ 3.9 - 3.7 | Multiplet | 2H | H-β and H-α | Protons on the threoninol backbone. |

| ~ 3.65 - 3.50 | Multiplet | 2H | CH₂ OH | Protons of the primary alcohol, formed from the reduction of the acid.[12] |

| ~ 2.5 - 2.0 | Broad Singlet | 1H | CH₂OH | Alcohol proton, signal may be broad and exchangeable. |

| ~ 1.45 | Singlet | 9H | -C(CH₃)₃ (Boc) | Nine equivalent protons of the tert-butyl group, a hallmark of Boc protection.[11] |

| ~ 1.20 | Doublet | 3H | -CH(CH₃)- | Methyl group protons of the threonine side chain.[10] |

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 156.0 | C =O (Boc) | Carbonyl carbon of the carbamate.[9] |

| ~ 138.0 | Quaternary Phenyl C (Bzl) | The ipso-carbon of the benzyl group. |

| ~ 128.5 - 127.5 | Phenyl C H (Bzl) | Aromatic carbons of the benzyl group.[13][14] |

| ~ 79.5 | C (CH₃)₃ (Boc) | Quaternary carbon of the tert-butyl group.[11] |

| ~ 75.0 | C -O-Bzl | Carbon bearing the benzyl ether. |

| ~ 71.0 | -O-CH₂ -Ph (Bzl) | Benzylic carbon. |

| ~ 63.0 | CH₂ OH | Primary alcohol carbon, a key indicator of successful reduction.[15] |

| ~ 57.0 | C -NHBoc | Alpha-carbon of the amino alcohol. |

| ~ 28.4 | -C(CH₃ )₃ (Boc) | Methyl carbons of the tert-butyl group.[11] |

| ~ 16.0 | -CH(CH₃ )- | Methyl carbon of the threonine side chain. |

Part 3: Synthesis and Purification

This compound is most commonly synthesized via the reduction of its corresponding carboxylic acid, N-Boc-O-benzyl-D-threonine (Boc-D-Thr(Bzl)-OH). A robust and widely applicable method for this transformation is the mixed anhydride reduction.

Causality of Experimental Choices: The carboxylic acid is first activated by converting it into a mixed anhydride using isobutyl chloroformate. This activation is crucial because sodium borohydride (NaBH₄), a mild and selective reducing agent, is not potent enough to reduce a free carboxylic acid directly but will efficiently reduce the more electrophilic anhydride. This selectivity ensures that other functional groups, like the benzyl ether, remain intact. N-methylmorpholine (NMM) is used as a non-nucleophilic base to neutralize the HCl generated during the anhydride formation, driving the reaction to completion.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Mixed Anhydride Reduction

-

Dissolution: Dissolve N-Boc-O-benzyl-D-threonine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cooling: Cool the solution to -15 °C using an appropriate cooling bath (e.g., an ice-salt bath).

-

Anhydride Formation: Add N-methylmorpholine (NMM) (1.1 eq) to the solution and stir for 5 minutes. Slowly add isobutyl chloroformate (1.1 eq) dropwise, ensuring the internal temperature does not exceed -10 °C. Stir the resulting mixture at -15 °C for 30 minutes. A white precipitate of N-methylmorpholine hydrochloride will form.

-

Reduction: In a separate flask, dissolve sodium borohydride (NaBH₄) (2.0 eq) in a small amount of water and cool to 0 °C. Add the cold NaBH₄ solution dropwise to the mixed anhydride suspension.

-

Reaction & Quenching: Allow the reaction to stir for 2-3 hours, gradually warming to room temperature. Carefully quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.

-

Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, to afford the pure this compound as a colorless oil.

Part 4: Core Applications in Synthetic Chemistry

The primary application of this compound is as a chiral building block in the synthesis of complex organic molecules, most notably peptides and peptidomimetics.

Solid-Phase Peptide Synthesis (SPPS)

In the Boc/Bzl strategy for SPPS, BOC-protected amino acids are the standard.[16] While the target molecule is an amino alcohol and not directly used for chain elongation, its precursor, Boc-D-Thr(Bzl)-OH, is a key reagent.[5][17] The principles of the protecting groups are central to understanding the field.

-

N-α-Boc Protection: The Boc group serves as a temporary protecting group for the α-amine. It is stable to the basic conditions used for neutralization but is readily cleaved by moderate acids like trifluoroacetic acid (TFA) to liberate the free amine for the next coupling step.[16][18]

-

O-Benzyl Protection: The benzyl ether is a semi-permanent protecting group for the threonine side-chain hydroxyl. It is stable to the repetitive TFA treatments used to remove the Boc group. Its removal requires much harsher conditions, typically treatment with strong anhydrous acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) during the final cleavage of the peptide from the resin.[17] This difference in lability is the cornerstone of the Boc/Bzl strategy.

Caption: Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Cycle.

Role in Drug Development

As a chiral amino alcohol, this compound is a precursor for synthesizing molecules where the C-terminal carboxylic acid is replaced by an alcohol or other functionalities. This is particularly relevant in the design of:

-

Protease Inhibitors: Many protease inhibitors are peptidomimetics that incorporate modified amino acid backbones to enhance stability and binding affinity.

-

Neurological Drug Candidates: The compound serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders.[7]

-

Bioconjugation: The primary alcohol can be further functionalized to attach linkers for drug delivery systems or diagnostic agents.[7]

Conclusion

This compound is a highly valuable and versatile chiral building block. Its well-defined stereochemistry and the orthogonal nature of its protecting groups make it an indispensable tool for advanced organic synthesis. A thorough understanding of its properties, synthesis, and reactivity allows researchers to strategically incorporate it into complex synthetic routes, enabling the development of novel therapeutics and sophisticated molecular probes.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. This compound [myskinrecipes.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. peptide.com [peptide.com]

- 6. tert-Butyl ((2S,3S)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate,(CAS# 168034-31-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. Boc-Thr(Bzl)-OH(15260-10-3) 1H NMR spectrum [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. Boc-O-benzyl-L-tyrosine(2130-96-3) 13C NMR spectrum [chemicalbook.com]

- 14. N-BOC-O-Benzyl-L-serine(23680-31-1) 13C NMR [m.chemicalbook.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. peptide.com [peptide.com]

- 17. peptide.com [peptide.com]

- 18. total-synthesis.com [total-synthesis.com]

An In-Depth Technical Guide to the Synthesis and Purification of BOC-O-BENZYL-D-THREONINOL

Foreword: The Strategic Importance of Chiral Amino Alcohols

In the landscape of modern drug discovery and fine chemical synthesis, chiral amino alcohols represent a class of privileged structural motifs.[1][2] Their prevalence in natural products and active pharmaceutical ingredients (APIs) underscores their significance as high-value synthons.[1][3] BOC-O-benzyl-D-threoninol, with its dual-protected amine and hydroxyl functionalities, is a particularly versatile building block.[4][5] It serves as a critical intermediate in the synthesis of complex peptide-based therapeutics, protease inhibitors, and neurological drugs where precise stereochemical control is paramount for biological activity and safety.[4][5][6]

This guide moves beyond a simple recitation of steps. It is designed to provide researchers and process chemists with a deep, mechanistic understanding of the synthesis and purification of this compound. We will explore the causality behind strategic decisions, from the selection of protecting groups to the optimization of purification protocols, ensuring a robust and reproducible methodology.

The Synthetic Blueprint: A Chiral Pool Approach

The most reliable and economically viable strategy for synthesizing enantiomerically pure this compound is to begin from the "chiral pool." This approach leverages the inherent, high optical purity of naturally available starting materials, in this case, D-threonine.[1] By starting with the correct stereoisomer, we circumvent the need for complex asymmetric catalysis or costly chiral resolutions, which are often challenging to scale.[7][]

The overall transformation from D-threonine to the target threoninol involves a three-stage process:

-

N-Terminal Protection: Introduction of the acid-labile tert-butoxycarbonyl (Boc) group.

-

Side-Chain Protection: Benzylation of the secondary hydroxyl group.

-

C-Terminal Reduction: Conversion of the carboxylic acid to a primary alcohol.

The order of these steps is critical. Protecting the amine first prevents its interference in subsequent reactions. The final reduction step is performed on the fully protected amino acid to yield the desired amino alcohol.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound [myskinrecipes.com]

- 6. jk-sci.com [jk-sci.com]

- 7. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

An In-Depth Technical Guide to BOC-O-Benzyl-D-Threoninol: A Chiral Building Block for Advanced Pharmaceutical Synthesis

Introduction: The Strategic Importance of BOC-O-Benzyl-D-Threoninol in Drug Development

This compound, a protected D-amino alcohol, is a highly valuable chiral building block in modern medicinal chemistry and pharmaceutical development. Its unique trifunctional nature—a primary alcohol, a Boc-protected amine, and a benzyl-protected secondary alcohol—combined with its specific D-configuration stereochemistry, makes it an essential intermediate in the asymmetric synthesis of complex bioactive molecules.[1][2][3] This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol, and its critical applications, particularly in the development of therapeutic agents such as protease inhibitors. The strategic use of the acid-labile tert-butyloxycarbonyl (Boc) group for the amine and the stable benzyl (Bzl) ether for the side-chain hydroxyl allows for selective deprotection and sequential reaction steps, a cornerstone of complex organic synthesis.[1][4]

Physicochemical and Structural Characteristics

Precise knowledge of the physicochemical properties of this compound is fundamental for its effective use in synthesis, ensuring proper handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 168034-31-9 | [5][] |

| Molecular Formula | C₁₆H₂₅NO₄ | [5][] |

| Molecular Weight | 295.37 g/mol | [5] |

| IUPAC Name | tert-butyl N-[(2S,3S)-1-hydroxy-3-(phenylmethoxy)butan-2-yl]carbamate | |

| Synonyms | Boc-D-Threoninol(Bzl), Boc-D-Thr(Bzl)-ol, N-tert-butoxycarbonyl-O-benzyl-D-threonol | [1] |

| Appearance | White to off-white solid or a colorless to pale yellow oil | |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, and DMSO. | |

| Storage Conditions | 2-8°C, under inert atmosphere. | [3][] |

| Optical Rotation | [α]²⁰/D = -12 ± 2° (c=1 in MeOH) | [1] |

Structural Rationale: The Power of Orthogonal Protection

The synthetic utility of this compound is derived from its protecting group strategy, which exemplifies the principle of orthogonal protection.

-

Boc (tert-butyloxycarbonyl) Group: Protects the primary amine. It is stable under a wide range of conditions but can be selectively removed with moderate acids like trifluoroacetic acid (TFA), leaving the benzyl ether intact.[4]

-

Benzyl (Bzl) Group: Protects the side-chain hydroxyl group. This ether linkage is robust and stable to the acidic conditions used for Boc removal, as well as to many basic and nucleophilic reagents. It is typically removed under harsher conditions, such as strong acid (e.g., HF) or, more commonly, via catalytic hydrogenolysis (e.g., H₂/Pd-C).[7]

This orthogonality allows chemists to unmask the amine for peptide coupling or other N-terminal modifications first, while the side-chain hydroxyl remains protected, preventing unwanted side reactions.

Caption: Orthogonal protection strategy of this compound.

Synthesis Protocol: Reduction of Boc-O-benzyl-D-threonine

The most common and reliable method for preparing this compound is the reduction of its corresponding carboxylic acid, Boc-O-benzyl-D-threonine (CAS 69355-99-3). A mixed anhydride approach followed by reduction with sodium borohydride is highly effective, proceeds with retention of stereochemistry, and is scalable.

Materials and Reagents

-

Boc-O-benzyl-D-threonine

-

Tetrahydrofuran (THF), anhydrous

-

N-methylmorpholine (NMM)

-

Isobutyl chloroformate

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl) or 10% Citric Acid solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (Brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Experimental Procedure

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve Boc-O-benzyl-D-threonine (1.0 eq) in anhydrous THF.

-

Mixed Anhydride Formation: Cool the solution to -15°C using an ice-salt or dry ice/acetone bath. Add N-methylmorpholine (NMM) (1.0 eq) dropwise, maintaining the temperature below -10°C. After stirring for 10 minutes, add isobutyl chloroformate (1.0 eq) dropwise. The formation of a precipitate (NMM·HCl) is typically observed. Allow the reaction to stir at -15°C for 15-20 minutes to ensure complete formation of the mixed anhydride.

-

Reduction: In a separate beaker, prepare a solution of sodium borohydride (NaBH₄) (2.0-3.0 eq) in a small amount of water. Add this aqueous NaBH₄ solution dropwise to the cold mixed anhydride suspension. A vigorous evolution of gas (H₂) may be observed. Maintain the temperature below 0°C during the addition.

-

Reaction Monitoring and Quench: Stir the reaction mixture at 0°C for 30-60 minutes after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Once complete, carefully quench the reaction by the slow, dropwise addition of 1 M HCl or 10% citric acid until the pH is acidic and gas evolution ceases.

-

Work-up and Extraction: Remove the THF under reduced pressure using a rotary evaporator. Add ethyl acetate to the remaining aqueous residue. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl or 10% citric acid, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product, typically an oil or waxy solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Caption: Workflow for the synthesis of this compound.

Self-Validating System: In-Process Controls

-

TLC Monitoring: Use a suitable solvent system (e.g., 30-50% Ethyl Acetate/Hexanes) to track the conversion of the more polar carboxylic acid starting material to the less polar alcohol product.

-

Spectroscopic Confirmation: The final product's identity and purity should be rigorously confirmed.

-

¹H NMR: Expected signals include the tert-butyl protons of the Boc group (~1.4 ppm), aromatic protons of the benzyl group (~7.3 ppm), and the diastereotopic protons of the newly formed -CH₂OH group.[1]

-

Mass Spectrometry: Verification of the correct molecular weight ([M+H]⁺ or [M+Na]⁺).

-

Applications in Drug Development and Peptide Synthesis

This compound is not merely a laboratory curiosity; it is a pivotal intermediate in the synthesis of complex, high-value pharmaceuticals.

Chiral Precursor for HIV Protease Inhibitors

One of the most significant applications of this compound is as a precursor in the synthesis of HIV protease inhibitors. The core structure of many of these drugs contains a hydroxyethylamine or related isostere, which mimics the tetrahedral transition state of peptide bond hydrolysis. The stereochemistry of the amino alcohol is critical for potent binding to the enzyme's active site. This compound provides the required (2S,3S) stereocenters, which are incorporated into the inhibitor backbone. For instance, it has been utilized in the development of inhibitors like L-731,988 and other complex pseudosymmetric dipeptide isosteres targeting the HIV-1 protease.[8][9]

Caption: Role in the synthesis of HIV Protease Inhibitors.

Incorporation into Synthetic Peptides

In solid-phase peptide synthesis (SPPS), the incorporation of D-amino acids is a well-established strategy to increase the proteolytic stability of therapeutic peptides, enhancing their in vivo half-life. BOC-D-Thr(Bzl)-ol, after conversion back to the corresponding acid or activation of its alcohol, can be used to introduce a D-threonine residue. The benzyl protection on the side chain is compatible with the standard Boc-SPPS workflow, where final cleavage from the resin and side-chain deprotection are often accomplished simultaneously using strong acids like anhydrous HF.[4][7]

Building Block for Bioactive Natural Products

The structural motif present in this compound is found in numerous natural products with diverse biological activities. Its availability as a pure, protected stereoisomer facilitates the total synthesis of these complex molecules, enabling further investigation of their therapeutic potential.

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed when handling this compound and the reagents for its synthesis.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Keep away from heat and sources of ignition.

-

Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of 2-8°C.

-

In case of exposure:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Flush eyes with water as a precaution.

-

Ingestion/Inhalation: Move to fresh air. If symptoms persist, seek medical attention.

-

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a testament to the power of strategic molecular design. Through its orthogonal protecting groups and defined stereochemistry, it provides chemists with a reliable and versatile tool for constructing complex molecular architectures. Its proven utility in the synthesis of critical therapeutics, such as HIV protease inhibitors, underscores its importance in the drug discovery and development pipeline. This guide provides the foundational knowledge and practical protocols necessary for researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this key chiral building block.

References

- 1. Boc-D-Thr(Bzl)-ol | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [myskinrecipes.com]

- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 5. scbt.com [scbt.com]

- 7. peptide.com [peptide.com]

- 8. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of BOC-O-Benzyl-D-Threoninol in Asymmetric Synthesis: A Mechanistic Guide

Abstract

This technical guide delineates the mechanism of action and strategic application of BOC-O-Benzyl-D-Threoninol as a pivotal chiral building block in modern organic synthesis. Moving beyond a simple catalog of reactions, this document provides an in-depth analysis of the stereodirecting influence of the threoninol scaffold, with a particular focus on its role in the asymmetric synthesis of β-lactams—core structural motifs in numerous antibiotic agents. We will dissect the causality behind its efficacy, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols, mechanistic diagrams, and quantitative data are provided to create a self-validating framework for the practical application of this versatile reagent.

Introduction: The Architectural Significance of Protected Amino Alcohols

In the landscape of complex molecule synthesis, particularly in the pharmaceutical industry, the precise control of stereochemistry is not merely a benchmark of elegance but a fundamental requirement for therapeutic efficacy and safety.[1] Chiral 1,2-amino alcohols, derived from the abundant chiral pool of amino acids, represent a class of exceptionally valuable starting materials for asymmetric synthesis.[2] this compound, with its well-defined (2S, 3S) stereochemistry, serves as a quintessential example of such a building block.

The strategic value of this molecule lies in the orthogonal protection of its three key functionalities:

-

The amine is protected by a tert-Butyloxycarbonyl (BOC) group, which is stable under a wide range of conditions but can be readily removed with mild acid (e.g., trifluoroacetic acid, TFA).[3][4] This allows for the selective unmasking of the nucleophilic nitrogen for subsequent coupling reactions.

-

The secondary hydroxyl group is protected as a benzyl (Bn) ether . The benzyl group is robust and withstands many synthetic transformations but can be selectively cleaved via catalytic hydrogenolysis, a non-acidic, non-basic method that preserves other sensitive functionalities.[5]

-

The primary hydroxyl group remains free, providing a reactive handle for initial synthetic transformations.

This differential protection scheme allows for a programmed, stepwise unveiling of reactive sites, a critical strategy in multi-step synthesis. This guide will illuminate the core mechanism by which the inherent chirality of the D-threoninol backbone is transferred to new stereocenters during carbon-carbon bond formation.

Core Mechanism of Action: Diastereoselective Control in β-Lactam Synthesis

A powerful application of chiral amino alcohols like this compound is in the stereocontrolled synthesis of β-lactams via the Staudinger [2+2] cycloaddition.[6][7] This reaction involves the cycloaddition of a ketene and an imine. By employing a chiral imine derived from this compound, the stereochemical outcome of the cycloaddition can be effectively controlled.

The fundamental mechanism of action is rooted in substrate-controlled diastereoselection . The pre-existing stereocenters on the D-threoninol backbone dictate the facial selectivity of the ketene's approach to the imine, leading to the preferential formation of one diastereomer of the β-lactam product.

The Staudinger [2+2] Cycloaddition: A Case Study

Let us consider the synthesis of a chiral 4-vinyl-β-lactam, a versatile intermediate for further elaboration into more complex antibiotic structures. The key steps are outlined below.

Step 1: Formation of the Chiral Imine

The synthesis begins with the condensation of this compound with an α,β-unsaturated aldehyde, such as acrolein. The primary alcohol of the threoninol is first oxidized to an aldehyde, which then readily forms a chiral imine. This imine incorporates the stereochemical information of the parent amino alcohol.

Step 2: Stereoselective [2+2] Cycloaddition

The chiral imine is then reacted with a ketene, generated in situ from an acyl chloride (e.g., phthalimidoacetyl chloride) and a tertiary amine base like triethylamine.[6][7] The ketene approaches the imine double bond from the less sterically hindered face, a direction dictated by the bulky protected side chain of the threoninol moiety. This results in a highly diastereoselective cycloaddition, forming the cis-β-lactam as the major product. The stereocenters from the threoninol derivative effectively control the formation of the new stereocenters at C3 and C4 of the β-lactam ring.[7]

Diagram 1: Proposed Transition State for Diastereoselective Cycloaddition

Caption: Steric hindrance from the chiral auxiliary directs the ketene approach.

Synthetic Utility and Further Transformations

The resulting chiral vinyl-β-lactam is a valuable synthetic intermediate. The vinyl group can be further functionalized, for example, through ozonolysis to yield a 4-formyl-β-lactam.[6][8] This aldehyde functionality serves as a handle for introducing various side chains, a common strategy in the synthesis of carbapenem antibiotics like Doripenem.

Ozonolysis and Side-Chain Modification

Ozonolysis of the vinyl group, followed by a reductive work-up (e.g., with dimethyl sulfide or zinc), cleaves the double bond to produce an aldehyde at the C4 position of the β-lactam ring.[1] This transformation is typically high-yielding and preserves the stereochemistry of the lactam core.

Diagram 2: Synthetic Workflow from Threoninol to Functionalized β-Lactam

Caption: A typical synthetic sequence utilizing the chiral building block.

Experimental Protocols

The following protocols are illustrative and based on established methodologies for the synthesis of β-lactams using chiral imines derived from amino alcohols.

Protocol: Synthesis of cis-3-Phthalimido-4-vinyl-β-lactam

Step A: Chiral Imine Formation

-

To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ containing Na₂S₂O₃.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

-

Dissolve the crude aldehyde in benzene, add acrolein (1.2 eq), and reflux with a Dean-Stark trap for 4-6 hours.

-

Remove the solvent under reduced pressure to yield the crude chiral imine, which can be used in the next step without further purification.

Step B: [2+2] Cycloaddition

-

Dissolve the crude chiral imine (1.0 eq) and phthalimidoacetyl chloride (1.2 eq) in anhydrous toluene.

-

Cool the solution to 0 °C and add triethylamine (1.5 eq) dropwise over 30 minutes.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Filter the reaction mixture to remove triethylamine hydrochloride and wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired cis-β-lactam.

Step C: Ozonolysis to 4-Formyl-β-lactam

-

Dissolve the vinyl-β-lactam (1.0 eq) in a mixture of DCM and methanol at -78 °C.

-

Bubble ozone through the solution until a persistent blue color is observed.

-

Purge the solution with nitrogen to remove excess ozone.

-

Add dimethyl sulfide (DMS) (3.0 eq) and allow the solution to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure and purify by column chromatography to yield the 4-formyl-β-lactam.

Data Presentation: Quantitative Analysis

The following table summarizes typical yields and diastereoselectivities achieved in the synthesis of β-lactams using chiral auxiliaries derived from amino acids.

| Reaction Step | Product | Typical Yield (%) | Diastereomeric Ratio (cis:trans) | Reference Methodologies |

| [2+2] Cycloaddition | cis-3-Phthalimido-4-vinyl-β-lactam | 60-75 | >95:5 | [6][7] |

| Ozonolysis | cis-3-Phthalimido-4-formyl-β-lactam | 85-95 | N/A | [6][8] |

| Deprotection (BOC) | N-H amine | >90 | N/A | [3][4] |

| Deprotection (Benzyl) | O-H alcohol | >85 | N/A | [5] |

Conclusion: A Self-Validating System for Asymmetric Synthesis

This compound is more than a mere starting material; it is a carefully designed tool for the asymmetric synthesis of complex molecules. Its utility is a direct consequence of its inherent, well-defined stereochemistry and the orthogonal nature of its protecting groups. The mechanism of action in stereodirecting reactions like the Staudinger cycloaddition is a textbook example of substrate control, where the chiral auxiliary dictates the stereochemical fate of newly formed chiral centers with high fidelity. The protocols and data presented herein provide a robust and validated framework for the application of this and similar chiral building blocks in the demanding fields of pharmaceutical and fine chemical synthesis. The logical and predictable nature of its reactivity makes it a trustworthy and indispensable component in the synthetic chemist's arsenal.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. blogs.rsc.org [blogs.rsc.org]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ozonolysis - Wikipedia [en.wikipedia.org]

BOC-O-BENZYL-D-THREONINOL solubility and stability data

An In-Depth Technical Guide to the Solubility and Stability of BOC-O-Benzyl-D-Threoninol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound, focusing on its solubility and stability. Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical considerations for handling and formulating this versatile chiral building block.

Introduction to this compound

N-tert-Butoxycarbonyl-O-benzyl-D-threoninol, commonly abbreviated as this compound, is a valuable chiral intermediate in organic synthesis. Its structure, featuring a protected amine (BOC group) and a protected hydroxyl group (benzyl ether), makes it a key component in the synthesis of complex molecules, including pharmaceuticals and natural products. Understanding its solubility and stability is paramount for its effective use in synthetic protocols and for ensuring the integrity of resulting products.

Part 1: Solubility Profile

The solubility of a synthetic intermediate like this compound dictates its handling, reaction conditions, and purification methods. A comprehensive understanding of its solubility in various solvent systems is crucial for process optimization and scale-up.

Theoretical Considerations for Solubility

The molecular structure of this compound—with its bulky, nonpolar BOC and benzyl protecting groups alongside a polar hydroxyl and carbamate functionality—suggests a nuanced solubility profile. It is generally anticipated to be soluble in a range of common organic solvents and to have limited solubility in aqueous media.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound involves both kinetic and thermodynamic methods.

Experimental Workflow for Solubility Determination

Caption: Workflow for thermodynamic solubility assessment.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions: Add an excess of this compound to a known volume of the test solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Anticipated Solubility in Common Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN) | High | The molecule's mix of polar and nonpolar functionalities allows for favorable interactions with these solvents. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to High | The hydroxyl group can engage in hydrogen bonding, though the bulky nonpolar groups may limit solubility compared to smaller alcohols. |

| Nonpolar | Hexanes, Toluene | Low to Moderate | The overall polarity of the molecule may limit its solubility in highly nonpolar solvents. |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low | The large, nonpolar BOC and benzyl groups significantly reduce its ability to form favorable interactions with water molecules. |

Part 2: Stability Profile

The chemical stability of this compound is a critical parameter that influences its storage, handling, and use in multi-step syntheses. Degradation can lead to impurities that may be difficult to remove and can compromise the yield and purity of the final product.

Potential Degradation Pathways

The primary points of lability in the this compound molecule are the BOC and benzyl protecting groups.

-

Acid-Catalyzed Deprotection: The tert-butoxycarbonyl (BOC) group is highly susceptible to cleavage under acidic conditions, yielding the free amine. This is a common synthetic step but an undesirable degradation pathway during storage or in incompatible reaction media.

-

Hydrogenolysis: The benzyl ether is labile to catalytic hydrogenation, which cleaves the O-benzyl group to yield the corresponding alcohol.

-

Oxidation: While generally stable, the molecule could be susceptible to oxidation under harsh conditions, though specific pathways are not immediately obvious without experimental data.

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Caption: Forced degradation study workflow.

Step-by-Step Protocol for Forced Degradation:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent system.

-

Application of Stress Conditions: Expose the solutions to a range of conditions as outlined in ICH guideline Q1A(R2):

-

Acidic: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

-

Basic: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Store the solid and solution at an elevated temperature (e.g., 60 °C).

-

Photolytic: Expose the solid and solution to light as per ICH Q1B guidelines.

-

-

Time Point Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute for analysis.

-

Analysis: Analyze the samples using a stability-indicating method, typically a gradient UPLC method with mass spectrometry (UPLC-MS) detection, to separate the parent compound from any degradation products.

Recommended Storage and Handling

Based on the chemical nature of this compound, the following storage conditions are recommended to ensure its long-term stability:

-

Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidation.

-

Light: Protect from light.

-

Incompatibilities: Avoid strong acids, strong bases, and oxidizing agents.

Conclusion

While specific, publicly available quantitative data for the solubility and stability of this compound is limited, a thorough understanding of its chemical structure allows for the design of robust experimental protocols to determine these critical parameters. By following the systematic approaches outlined in this guide, researchers and drug development professionals can effectively characterize this important chiral building block, ensuring its successful application in synthesis and formulation. The principles of systematic solubility assessment and forced degradation studies are universally applicable and form the foundation of sound chemical process development.

A Technical Guide to the Strategic Role of the Boc Protecting Group in Boc-O-benzyl-D-threoninol

Abstract

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and pharmaceutical development, the judicious use of protecting groups is paramount.[1][2] These molecular scaffolds temporarily mask reactive functional groups, preventing undesired side reactions and enabling precise chemical transformations.[2] This guide provides an in-depth technical analysis of the tert-butyloxycarbonyl (Boc) protecting group, focusing on its critical role in the chiral building block, Boc-O-benzyl-D-threoninol. We will explore the chemical principles governing its application, the causality behind its selection over other protecting groups, and the strategic importance of its interplay with the O-benzyl group, which together form a powerful orthogonal protection scheme. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

The Principle of Amine Protection: A Synthetic Imperative

Primary amines, such as the one present in D-threoninol, are potent nucleophiles and bases.[3][4] Left unprotected during a synthetic sequence, this reactive amine can interfere with a multitude of reactions, such as esterifications or couplings intended for other parts of the molecule, leading to a complex mixture of byproducts and significantly reduced yields. The conversion of the amine into a carbamate is one of the most robust and widely adopted strategies to mitigate this reactivity.[2][3][5] The resulting carbamate is significantly less nucleophilic and basic because the nitrogen's lone pair of electrons is delocalized into the adjacent carbonyl group.[5]

Among the family of carbamates, the Boc group is arguably the most common amine protecting group in non-peptide chemistry and a cornerstone of the classic Merrifield solid-phase peptide synthesis (SPPS).[3][6][7] Its popularity stems from a unique combination of stability and selective lability.

The Anatomy of this compound

To fully appreciate the role of the Boc group, we must first understand the structure of the parent molecule and the functions of its constituent parts. This compound is a chiral amino alcohol derivative, a valuable building block in medicinal chemistry.[8][9][10]

Figure 1: Structure of this compound.

The molecule is comprised of three key components:

-

D-Threoninol Backbone: A chiral scaffold containing a primary amine, a primary hydroxyl group, and a secondary hydroxyl group.

-

tert-Butyloxycarbonyl (Boc) Group: Attached to the primary amine, serving as its protector.

-

Benzyl (Bzl) Group: Attached to the side-chain (secondary) hydroxyl group as an ether, protecting it from undesired reactions.[11]

The Boc Group: A Detailed Mechanistic Perspective

The strategic value of the Boc group lies in its predictable and clean installation and removal under conditions that are orthogonal to many other protecting groups.

Installation of the Boc Group

The Boc group is most commonly introduced using di-tert-butyl dicarbonate (Boc₂O or "Boc anhydride") under neutral or mildly basic conditions.[5][12][13][14]

References

- 1. biosynth.com [biosynth.com]

- 2. Protective Groups [organic-chemistry.org]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. reddit.com [reddit.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. jk-sci.com [jk-sci.com]

- 11. BOC Protection and Deprotection [bzchemicals.com]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. total-synthesis.com [total-synthesis.com]

- 14. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to Benzyl Protection of Threoninol in Peptide Synthesis

Abstract

In the intricate landscape of peptide synthesis, particularly for therapeutic applications, the strategic use of protecting groups is paramount to achieving high-fidelity outcomes. Threoninol, a chiral amino alcohol, is a valuable building block in the synthesis of peptidomimetics and other complex molecular architectures relevant to drug development.[1][2] Its hydroxyl and amino functionalities necessitate a robust and orthogonal protection strategy to prevent unwanted side reactions during peptide chain elongation.[3][4] This in-depth technical guide provides a comprehensive overview of the benzyl protection of the threoninol side-chain hydroxyl group. We will delve into the mechanistic underpinnings of the Williamson ether synthesis for benzylation, provide a field-proven experimental protocol, explore various deprotection strategies with a focus on catalytic transfer hydrogenation, and discuss the implications for orthogonal schemes in solid-phase peptide synthesis (SPPS).

The Strategic Importance of Threoninol and Side-Chain Protection

Threoninol, the reduced form of the amino acid threonine, is a critical chiral precursor in the development of novel therapeutics.[5] Its vicinal amino alcohol motif is found in a variety of biologically active natural products and synthetic pharmaceuticals.[2][6] The presence of both a primary amine and a secondary alcohol necessitates a carefully planned protection strategy during multi-step syntheses to ensure chemoselectivity.

In the context of peptide synthesis, where repeated cycles of amide bond formation and deprotection occur, the hydroxyl group of threoninol is sufficiently nucleophilic to compete with the N-terminal amine, leading to undesired side products and truncated sequences.[7] Therefore, "capping" this hydroxyl group with a suitable protecting group is not merely advantageous but essential for a successful synthesis.

The choice of a protecting group is governed by the principles of orthogonality .[4][8] An ideal protecting group should be:

-

Easy to install in high yield.

-

Stable to the conditions of Nα-amino group deprotection (e.g., piperidine for Fmoc-SPPS or TFA for Boc-SPPS).[7][9]

-

Removable under conditions that do not affect other protecting groups or the peptide backbone.[3]

The benzyl (Bn) group has long been a stalwart for hydroxyl protection due to its general stability towards both acidic and basic conditions, making it an excellent candidate for threoninol side-chain protection in various peptide synthesis strategies.[10][11]

Benzyl Ether Formation: The Williamson Synthesis Approach

The most common and efficient method for installing a benzyl group onto an alcohol is the Williamson ether synthesis, an SN2 reaction between an alkoxide and a benzyl halide.[12][13]

Mechanism of Action

The reaction proceeds in two discrete steps:

-

Deprotonation: A strong base is used to deprotonate the hydroxyl group of the Nα-protected threoninol, forming a nucleophilic alkoxide. Sodium hydride (NaH) is a frequently used base for this purpose due to its efficacy in generating the alkoxide from less acidic secondary alcohols.[11][12]

-

Nucleophilic Substitution: The resulting threoninol alkoxide attacks the electrophilic methylene carbon of benzyl bromide (or chloride), displacing the bromide ion and forming the benzyl ether.

The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), is crucial as it solvates the cation (Na+) without solvating the nucleophilic alkoxide, thereby increasing its reactivity.[11][13]

References

- 1. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Research projects | CSHP CDT [cshp-cdt.chem.ox.ac.uk]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Benzyl Ethers [organic-chemistry.org]

- 13. jk-sci.com [jk-sci.com]

A Technical Guide to the Spectroscopic Profile of BOC-O-BENZYL-D-THREONINOL

Foreword: The Imperative of Structural Verification

In the realm of drug development and peptide synthesis, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. BOC-O-Benzyl-D-threoninol (CAS No. 168034-31-9) serves as a pivotal chiral building block, valued for its dual-protected amino and hydroxyl groups that permit selective, sequential reactions in the construction of complex pharmaceutical agents.[1][2] Its utility in creating compounds with precise stereochemistry makes it indispensable.[1]

This guide provides an in-depth analysis of the expected spectroscopic data for this compound. While this compound is commercially available, a consolidated, publicly accessible repository of its complete spectral data is not readily found. Therefore, this document leverages foundational spectroscopic principles and data from closely analogous structures to present a robust, predictive profile. This serves as a technical benchmark for researchers to validate their own experimental results against, ensuring the integrity of their synthetic pathways.

Molecular Identity and Physicochemical Properties

The first step in any analysis is to define the subject molecule. The structure, delineated below, features a tert-butoxycarbonyl (Boc) protecting group on the amine and a benzyl (Bzl) ether protecting the side-chain hydroxyl group of the D-threoninol backbone.

dot graph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} Caption: 2D Structure of this compound.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[(2S,3S)-1-hydroxy-3-(phenylmethoxy)butan-2-yl]carbamate | [2][] |

| CAS Number | 168034-31-9 | [1][4] |

| Molecular Formula | C₁₆H₂₅NO₄ | [] |

| Molecular Weight | 295.36 g/mol | [] |

| Appearance | Oil | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.

¹H NMR Spectroscopy: Proton Environment Analysis

Principle of Analysis: ¹H NMR spectroscopy provides information on the number of distinct proton environments, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling). For this molecule, we expect to clearly resolve signals from the Boc group, the benzyl group, and the threoninol backbone.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification of Prediction |

| ~7.35 - 7.25 | Multiplet | 5H | Ar-H | The five protons of the monosubstituted benzene ring of the benzyl group typically resonate in this region. |

| ~4.9 (variable) | Broad Singlet | 1H | NH | The carbamate proton signal is often broad and its chemical shift is concentration-dependent. |

| ~4.60 | Doublet, J ≈ 12 Hz | 1H | O-CH ₂-Ph (diastereotopic) | The two benzyl protons are diastereotopic due to the adjacent chiral center, appearing as distinct signals. This is one half of an "AB quartet". |

| ~4.45 | Doublet, J ≈ 12 Hz | 1H | O-CH ₂-Ph (diastereotopic) | The second diastereotopic benzyl proton, coupled only to its geminal partner. |

| ~3.90 | Multiplet | 1H | CᵝH | This methine proton is coupled to the Cα proton and the γ-methyl protons. |

| ~3.75 | Multiplet | 1H | CᵃH | This methine proton is coupled to the N-H, the Cβ proton, and the CH₂OH protons. |

| ~3.60 | Multiplet | 2H | CH ₂OH | The two protons of the primary alcohol are diastereotopic and coupled to the Cα proton. |

| ~2.5 (variable) | Broad Singlet | 1H | OH | The hydroxyl proton signal is typically broad and its position is highly dependent on solvent, concentration, and temperature. |

| 1.45 | Singlet | 9H | -C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group are magnetically shielded and show no coupling, resulting in a characteristic strong singlet.[6] |

| ~1.20 | Doublet, J ≈ 6.5 Hz | 3H | CᵞH ₃ | The methyl group protons are coupled to the single proton on the β-carbon, appearing as a doublet. |

¹³C NMR Spectroscopy: Carbon Backbone Confirmation

Principle of Analysis: Proton-decoupled ¹³C NMR reveals each unique carbon atom in the molecule. The chemical shift indicates the electronic environment of the carbon, allowing for the identification of carbonyls, aromatic carbons, and different types of aliphatic carbons.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Justification of Prediction |

| ~156.0 | C =O (Boc) | The carbamate carbonyl carbon has a characteristic resonance in this downfield region.[7] |

| ~138.5 | Ar-C (quaternary) | The ipso-carbon of the benzyl group to which the ether linkage is attached. |

| ~128.5 | Ar-C H | Aromatic carbons of the benzyl group. |

| ~127.8 | Ar-C H | Aromatic carbons of the benzyl group. |

| ~127.6 | Ar-C H | Aromatic carbons of the benzyl group. |

| ~80.0 | -C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group is a key identifier for the Boc protecting group. |

| ~78.0 | C ᵝ-O | The β-carbon, shifted downfield due to the attached oxygen of the benzyl ether. |

| ~71.0 | O-C H₂-Ph | The benzylic carbon, shifted downfield by the attached oxygen atom. |

| ~64.0 | C H₂OH | The primary alcohol carbon. |

| ~57.0 | C ᵃ-N | The α-carbon, shifted downfield by the attached nitrogen atom. |

| ~28.4 | -C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group give a strong signal.[6] |

| ~16.0 | C ᵞH₃ | The terminal methyl group carbon at the most upfield position. |

Infrared (IR) Spectroscopy

Principle of Analysis: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds.

Predicted Key IR Absorption Bands (Thin Film):

| Wavenumber (cm⁻¹) | Intensity | Assignment | Justification of Prediction |

| ~3400 | Broad | O-H Stretch | The broad absorption is characteristic of the hydrogen-bonded primary alcohol. |

| ~3350 | Medium | N-H Stretch | The carbamate N-H stretching vibration. |

| ~3030 | Medium | Aromatic C-H Stretch | Characteristic C-H stretching for the sp² hybridized carbons of the benzene ring. |

| 2975, 2870 | Strong | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of C-H bonds in the methyl and methylene groups. |

| ~1690 | Very Strong | C=O Stretch (Amide I) | This very strong, sharp peak is the most prominent feature and is definitive for the carbonyl of the Boc-carbamate group.[8] |

| ~1510 | Strong | N-H Bend (Amide II) | This band, coupled with the Amide I band, is characteristic of a secondary amide/carbamate. |

| ~1165 | Strong | C-O Stretch | Strong stretching vibration associated with the C-O bonds of the carbamate and ether linkages. |

| ~740, 700 | Strong | C-H Out-of-Plane Bend | Strong bands indicating a monosubstituted benzene ring. |

Mass Spectrometry (MS)

Principle of Analysis: Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically yielding protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions.

Predicted ESI-MS Data:

| m/z Value | Ion | Justification of Prediction |

| 296.18 | [M+H]⁺ | The protonated molecular ion (Calculated for C₁₆H₂₆NO₄⁺: 296.18). |

| 318.16 | [M+Na]⁺ | The sodium adduct is commonly observed in ESI-MS (Calculated for C₁₆H₂₅NO₄Na⁺: 318.16). |

| 240.16 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the tert-butyl group is a primary fragmentation pathway for Boc-protected compounds. |

| 196.12 | [M+H - C₅H₈O₂]⁺ | Loss of the entire Boc group (100 Da) via cleavage of the N-C bond is a highly characteristic fragmentation. |

| 188.13 | [M+H - C₇H₇OH]⁺ | Cleavage and loss of benzyl alcohol (108 Da) is another plausible fragmentation pathway. |

Experimental Protocols & Workflow

The following protocols represent a standardized, field-proven approach for acquiring high-quality spectroscopic data for compounds like this compound.

dot digraph "Spectroscopic_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", color="#4285F4", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2]; edge [color="#5F6368"];

} Caption: General workflow for spectroscopic characterization.

Protocol 1: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer: Transfer the solution into a 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument probes to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using standard parameters (e.g., 500 MHz, 16 scans, 30° pulse angle, 2-second relaxation delay).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., 125 MHz, 1024 scans, 2-second relaxation delay).

-

Data Processing: Process both spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and calibration to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[9]

Protocol 2: FT-IR Data Acquisition

-

Sample Preparation: As the compound is an oil, place one drop directly onto a salt (NaCl or KBr) plate. Place a second plate on top and gently press to create a thin, uniform film.

-

Background Scan: Place the plates in the spectrometer and run a background scan to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Label the significant peaks corresponding to the key functional groups.

Protocol 3: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in methanol or acetonitrile. Create a dilute solution for injection by adding ~10 µL of the stock solution to 1 mL of a 50:50 acetonitrile:water mixture containing 0.1% formic acid (to promote protonation).

-

Instrument Setup: Calibrate the mass spectrometer (e.g., ESI-TOF) using a known standard. Set the instrument to positive ion mode.

-

Data Acquisition: Infuse the sample solution into the source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).

-

Data Analysis: Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺) and compare the observed m/z values to the calculated exact masses. If performing MS/MS, select the [M+H]⁺ peak for collision-induced dissociation (CID) to observe fragmentation patterns.

Conclusion

The structural integrity of this compound can be confidently established through a combination of NMR, IR, and MS techniques. The key spectroscopic signatures to verify are: the ¹H NMR signals of the Boc (singlet, ~1.45 ppm) and benzyl groups; the ¹³C NMR signals for the carbamate carbonyl (~156 ppm) and Boc quaternary carbon (~80 ppm); the strong C=O stretch in the IR spectrum (~1690 cm⁻¹); and the correct molecular ion peak in the mass spectrum (m/z 296.18 for [M+H]⁺). This guide provides the predictive data and robust protocols necessary for researchers to perform this critical validation with a high degree of confidence.

References

The Strategic deployment of BOC-O-BENZYL-D-THREONINOL in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BOC-O-Benzyl-D-threoninol, a synthetically versatile chiral building block, has emerged as a critical component in the medicinal chemist's toolkit. Its unique structural features, including the presence of both a protected amine and a protected secondary alcohol on a defined stereochemical scaffold, provide a powerful platform for the construction of complex molecular architectures with high stereochemical control. This in-depth technical guide explores the multifaceted applications of this compound in medicinal chemistry, moving beyond a simple cataloging of its uses to a detailed examination of the underlying chemical principles and strategic advantages it offers in the synthesis of high-value therapeutic agents. We will delve into its pivotal role in the creation of chiral auxiliaries, the synthesis of non-proteinogenic amino acids, its incorporation into peptidomimetics, and its utility as a precursor for potent enzyme inhibitors. This guide is intended to serve as a comprehensive resource for researchers engaged in drug discovery and development, providing both foundational knowledge and practical insights into the effective utilization of this valuable chiral synthon.

Introduction: The Architectural Significance of this compound

In the landscape of drug discovery, the demand for enantiomerically pure compounds is paramount. The biological activity of a therapeutic agent is intrinsically linked to its three-dimensional structure, with subtle changes in stereochemistry often leading to dramatic differences in efficacy and safety. This compound, chemically known as tert-butyl N-[(2S,3S)-1-hydroxy-3-(benzyloxy)butan-2-yl]carbamate, offers a robust starting point for asymmetric synthesis.[]

The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the amine and the benzyl ether on the secondary hydroxyl group provides orthogonal protection, allowing for selective deprotection and functionalization at either site. This dual protection is a key feature that underpins its versatility.[2] The inherent chirality of the molecule, derived from D-threonine, provides a scaffold upon which complex stereochemical information can be built and transferred during a synthetic sequence.

This guide will explore the key applications of this chiral building block, highlighting its strategic importance in the following areas:

-

Synthesis of Chiral Auxiliaries: Leveraging the defined stereochemistry of this compound to create powerful tools for asymmetric synthesis.

-

Access to Novel β-Hydroxy-α-Amino Acids: Utilizing the threoninol backbone to generate non-proteinogenic amino acids with significant potential in drug design.

-

Construction of Peptidomimetics: Incorporating the threoninol motif to create peptide-like structures with enhanced stability and biological activity.

-

Development of Enzyme Inhibitors: Employing this compound as a key precursor for the synthesis of potent inhibitors of therapeutically relevant enzymes.

The Gateway to Asymmetric Control: Synthesis of Chiral Oxazolidinone Auxiliaries

One of the most powerful applications of this compound is its conversion into chiral oxazolidinone auxiliaries. These auxiliaries, popularized by Evans, are instrumental in controlling the stereochemical outcome of a wide range of carbon-carbon bond-forming reactions, including aldol additions and alkylations.[3] The predictable facial selectivity imparted by the oxazolidinone ring allows for the synthesis of complex acyclic structures with multiple stereocenters.

The synthesis of a chiral oxazolidinone from this compound is a straightforward process, typically involving an intramolecular cyclization.

Diagram: Synthesis of a Chiral Oxazolidinone from this compound

Caption: General workflow for the synthesis of a chiral oxazolidinone.

Experimental Protocol: Synthesis of (4S,5S)-4-(Benzyloxy)methyl-5-methyl-1,3-oxazolidin-2-one

This protocol provides a general method for the cyclization of this compound to the corresponding oxazolidinone.

Materials:

-

This compound

-

Triphosgene or a similar phosgene equivalent

-

Triethylamine (TEA) or another suitable base

-

Anhydrous dichloromethane (DCM)

-

Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (2.2 eq) to the solution.

-

Addition of Phosgene Equivalent: Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over a period of 30 minutes. Caution: Phosgene and its equivalents are highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure oxazolidinone.[4]

The resulting chiral oxazolidinone can then be N-acylated and utilized in a variety of stereoselective transformations, providing access to a wide range of enantiomerically enriched building blocks for drug synthesis.

Expanding the Amino Acid Alphabet: Synthesis of β-Hydroxy-α-Amino Acids

Non-proteinogenic amino acids are of immense interest in medicinal chemistry as they can be incorporated into peptides to enhance their stability, modulate their conformation, and introduce novel functionalities. β-Hydroxy-α-amino acids, in particular, are key structural motifs found in a number of biologically active natural products and pharmaceuticals, including the antibiotic vancomycin and the immunosuppressant tacrolimus.

This compound serves as an excellent precursor for the synthesis of various β-hydroxy-α-amino acids. The stereocenters at the α- and β-positions are already established, providing a head start for the synthesis of more complex analogs.

Diagram: Retrosynthetic Analysis for β-Hydroxy-α-Amino Acid Synthesis

Caption: Retrosynthetic approach to novel β-hydroxy-α-amino acids.

The primary alcohol of this compound can be selectively oxidized to the corresponding carboxylic acid, providing a direct route to the parent β-hydroxy-α-amino acid after deprotection. Alternatively, the primary alcohol can be converted into other functional groups, such as halides or azides, which can then be further elaborated to introduce diversity at the C-terminus.

Crafting More Druglike Peptides: Peptidomimetics in Cancer Therapy

While peptides are attractive therapeutic modalities due to their high specificity and potency, their clinical utility is often hampered by poor metabolic stability and low oral bioavailability. Peptidomimetics are designed to overcome these limitations by mimicking the essential structural features of a peptide while incorporating non-natural elements to enhance their drug-like properties.[]

This compound can be incorporated into peptide sequences to create peptidomimetics with constrained conformations and increased resistance to proteolytic degradation. The β-hydroxy group can participate in intramolecular hydrogen bonding, which can help to stabilize specific secondary structures, such as β-turns. These turn structures are often critical for the biological activity of peptides, and their stabilization in a peptidomimetic can lead to enhanced receptor binding and efficacy.

Recent research has explored the use of peptidomimetics in cancer therapy, with a focus on targeting protein-protein interactions that are crucial for tumor growth and survival.[5] For example, peptidomimetics designed to mimic the binding interface of the p53 tumor suppressor protein with its negative regulator MDM2 have shown promise as potential anticancer agents. The incorporation of threoninol-derived units into such peptidomimetics can provide the necessary conformational constraints to optimize their binding affinity and cellular activity.[6]

Targeting Disease at its Core: this compound in the Synthesis of Enzyme Inhibitors

Enzyme inhibitors are a cornerstone of modern medicine, with applications in the treatment of a wide range of diseases, including infectious diseases, cancer, and cardiovascular disorders. The design of potent and selective enzyme inhibitors often relies on the synthesis of molecules that can mimic the transition state of the enzymatic reaction.

This compound is a valuable precursor for the synthesis of various enzyme inhibitors, particularly those targeting proteases. The hydroxyethylamine isostere, which can be readily prepared from threoninol derivatives, is a well-established transition-state mimic for aspartyl proteases, such as HIV protease.[7]

Application Highlight: Synthesis of HIV Protease Inhibitors

The development of HIV protease inhibitors was a major breakthrough in the treatment of AIDS. These drugs function by blocking the active site of the viral protease, preventing the cleavage of viral polyproteins and thus inhibiting the maturation of new infectious virions.

The synthesis of many HIV protease inhibitors, such as Saquinavir and Ritonavir, involves the use of chiral amino alcohol building blocks that are structurally related to this compound.[7] The stereochemistry of the hydroxyl and amino groups is critical for the potent inhibitory activity of these drugs, as it dictates their binding interactions with the active site of the protease.

Diagram: Role of Threoninol-like Scaffolds in HIV Protease Inhibition

Caption: Pathway from chiral building block to therapeutic action.

The synthetic routes to these complex molecules often involve the coupling of the chiral amino alcohol fragment with other key building blocks, followed by further functionalization and deprotection steps. The use of a pre-formed chiral synthon like this compound significantly simplifies these syntheses and ensures the correct stereochemical outcome.

Conclusion: A Versatile Tool for Future Drug Discovery

This compound has firmly established itself as a cornerstone of modern medicinal chemistry. Its utility extends far beyond that of a simple chiral building block; it is a strategic tool that enables the efficient and stereocontrolled synthesis of a diverse array of complex molecules with significant therapeutic potential. From the construction of powerful chiral auxiliaries to its incorporation into sophisticated peptidomimetics and enzyme inhibitors, this versatile synthon continues to empower researchers in their quest to develop novel and effective medicines. As our understanding of the molecular basis of disease continues to grow, the demand for enantiomerically pure and structurally complex therapeutic agents will only increase. In this context, the strategic application of this compound is poised to play an even more critical role in shaping the future of drug discovery.

References

- 2. tsijournals.com [tsijournals.com]

- 3. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioorg.org [bioorg.org]

- 5. Peptidomimetics in cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights | MDPI [mdpi.com]

- 7. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

BOC-O-BENZYL-D-THREONINOL in solid-phase peptide synthesis (SPPS) protocols

An Application Guide to the Strategic Use of Boc-O-benzyl-D-threoninol Derivatives in Solid-Phase Peptide Synthesis

Authored by: A Senior Application Scientist

Preamble: The Strategic Imperative for Side-Chain Protection in Boc-SPPS

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide and small protein manufacturing for therapeutic and research applications. The success of any synthesis is fundamentally reliant on a robust and meticulously planned protecting group strategy.[1] The tert-Butoxycarbonyl (Boc) protection scheme, pioneered by R.B. Merrifield, represents the classical and still highly relevant approach to SPPS.[2][3] This strategy is characterized by its reliance on a "quasi-orthogonal" system of acid-labile protecting groups, where the temporary Nα-Boc group is removed by a moderate acid (e.g., Trifluoroacetic Acid, TFA), while more permanent side-chain protecting groups are cleaved only by very strong acids like liquid Hydrogen Fluoride (HF).[4][5]